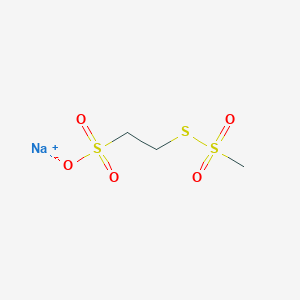

Sodium (2-sulfonatoethyl)methanethiosulfonate

Description

Properties

IUPAC Name |

sodium;2-methylsulfonylsulfanylethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O5S3.Na/c1-10(4,5)9-2-3-11(6,7)8;/h2-3H2,1H3,(H,6,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZSYKLNULKPWIX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NaO5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393166 | |

| Record name | MTSES | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184644-83-5 | |

| Record name | MTSES | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Dual Mechanism of Action of MTSES: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of Sodium (2-sulfonatoethyl) methanethiosulfonate (MTSES), a key reagent in protein structure and function studies. Tailored for researchers, scientists, and drug development professionals, this document elucidates the dual functionality of MTSES as both a covalent modifier of cysteine residues and a direct open-channel blocker, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Core Mechanism: Covalent Modification of Cysteine Residues

MTSES is a negatively charged, membrane-impermeant methanethiosulfonate (MTS) reagent primarily utilized for its ability to selectively react with the sulfhydryl (thiol) group of cysteine residues in proteins.[1][2][3] This specificity allows for the targeted modification of proteins, a technique central to the Substituted Cysteine Accessibility Method (SCAM).[4]

The reaction involves the formation of a disulfide bond between the MTSES molecule and the cysteine residue, a process termed alkanethiolation.[4][5] This covalent modification is rapid and, under typical experimental conditions, essentially irreversible.[6] However, the disulfide bond can be cleaved by the application of reducing agents such as dithiothreitol (DTT), restoring the native cysteine residue.[4][7] The introduction of the negatively charged sulfonatoethyl group from MTSES can alter the local electrostatic environment within the protein, leading to functional changes that can be measured, for example, as alterations in ion channel conductance.[4][8]

References

- 1. caymanchem.com [caymanchem.com]

- 2. MTSES | CAS 184644-83-5 | Cayman Chemical | Biomol.de [biomol.com]

- 3. biotium.com [biotium.com]

- 4. ttuhsc.edu [ttuhsc.edu]

- 5. benchchem.com [benchchem.com]

- 6. Cysteine Substitution Mutagenesis and the Effects of Methanethiosulfonate Reagents at P2X2 and P2X4 Receptors Support a Core Common Mode of ATP Action at P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. interchim.fr [interchim.fr]

- 8. biotium.com [biotium.com]

Probing Protein Architecture and Dynamics: An In-depth Technical Guide to Methanethiosulfonate Ethylsulfonate (MTSES)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanethiosulfonate (MTS) reagents are a class of powerful tools for investigating the structure and function of proteins, particularly membrane proteins like ion channels and transporters.[1] Among these, Sodium (2-sulfonatoethyl) methanethiosulfonate (MTSES) is a key reagent utilized in the Substituted Cysteine Accessibility Method (SCAM). This technique combines site-directed mutagenesis with chemical labeling to probe the local environment of specific amino acid residues, identify pore-lining regions, and investigate conformational changes associated with protein function.[1][2] MTSES is a negatively charged, membrane-impermeant thiol-reactive compound that specifically and rapidly reacts with the sulfhydryl group of cysteine residues to form a disulfide bond.[2][3][4] This modification introduces a negative charge at the cysteine position, allowing researchers to infer structural and functional information by observing the resulting changes in protein activity.[3] This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation associated with the use of MTSES in protein research.

Core Principles of MTSES-Based Protein Modification

The fundamental principle of using MTSES lies in its specific and rapid reaction with accessible cysteine residues.[4][5] By systematically introducing cysteine mutations at various positions within a protein of interest, researchers can map the accessibility of these residues to MTSES.[1][2] The negatively charged and membrane-impermeant nature of MTSES makes it particularly useful for identifying residues exposed to the aqueous environment on one side of a membrane.[1][2]

The reaction of MTSES with a cysteine residue results in the covalent attachment of a sulfonatoethyl group, thereby introducing a negative charge.[3] The functional consequences of this modification, such as alterations in ion channel conductance, substrate transport rates, or ligand binding affinities, provide valuable insights into the role of the modified residue in the protein's function.[1][5]

Key Applications of MTSES in Protein Research:

-

Mapping Protein Topology: Delineating the transmembrane and extracellular/intracellular domains of membrane proteins.[1]

-

Identifying Channel and Transporter Pore-Lining Residues: Cysteine residues lining a pore will be accessible to MTSES, and their modification often alters transport or conductance.[1][6]

-

Investigating Conformational Changes: The accessibility of a cysteine residue to MTSES can change depending on the protein's conformational state (e.g., open vs. closed state of an ion channel), providing insights into structural rearrangements during function.[4][7]

-

Probing Ligand Binding Sites: Modification of cysteines near a binding site can alter ligand affinity, helping to map the binding pocket.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with MTSES and related MTS reagents.

| Parameter | Value | Reference |

| Reactivity of MTS Reagents | ||

| MTSET reactivity relative to MTSEA | 2.5 times as reactive | [4] |

| MTSET reactivity relative to MTSES | 10 times as reactive | [4] |

| Typical Experimental Conditions | ||

| MTSES Concentration | 10 mM | [4] |

| MTSET Concentration | 1 mM | [4] |

| MTSEA Concentration | 2.5 mM | [4] |

| Application Time | 1 to 5 minutes | [4] |

| Dissociation Constants (Kd) of MTSES Block | ||

| cys-less CFTR at -80 mV | 1.97 mmol·L⁻¹ | [8] |

| cys-less CFTR at -20 mV | 5.47 mmol·L⁻¹ | [8] |

| cys-less CFTR at +40 mV | 26.1 mmol·L⁻¹ | [8] |

| Half-life of MTS Reagents (pH 7.0, 20°C) | ||

| MTSEA | ~12 min | [4] |

| MTSET | ~11.2 min | [4] |

| MTSES | ~370 min | [4] |

Experimental Protocols

Substituted Cysteine Accessibility Method (SCAM) using MTSES

This protocol outlines the general steps for using MTSES to probe the accessibility of engineered cysteine residues in a membrane protein expressed in a cellular system (e.g., Xenopus oocytes or cultured mammalian cells).

1. Site-Directed Mutagenesis:

-

Generate a series of single-cysteine mutants of the target protein in a cysteine-less background, if possible.

-

Each mutant should have a cysteine introduced at a specific position of interest.

-

Verify the sequence of all constructs.

2. Protein Expression:

-

Express the wild-type and mutant proteins in a suitable expression system (e.g., inject cRNA into Xenopus oocytes or transfect cultured cells).

-

Allow sufficient time for protein expression and trafficking to the plasma membrane.

3. Functional Assay:

-

Use an appropriate functional assay to measure the activity of the protein. For ion channels, this is typically two-electrode voltage clamp or patch-clamp electrophysiology. For transporters, this could be radiolabeled substrate uptake assays.

4. MTSES Application and Data Acquisition:

-

Prepare a fresh stock solution of MTSES in the desired buffer immediately before use. A typical working concentration is 1-10 mM.[4]

-

Establish a baseline recording of the protein's activity.

-

Apply the MTSES solution to the extracellular or intracellular side of the membrane, depending on the experimental question.

-

Continuously monitor the protein's activity during and after MTSES application. The rate of change in activity reflects the accessibility and reactivity of the introduced cysteine.

-

After the effect of MTSES has reached a steady state, wash out the reagent thoroughly.

-

The reaction can often be reversed by the application of a reducing agent like dithiothreitol (DTT).[4]

5. Data Analysis:

-

Quantify the change in protein function (e.g., percent inhibition or potentiation of current for an ion channel).

-

The rate of modification can be determined by fitting the time course of the functional change to an exponential function.

-

Compare the effects of MTSES on different cysteine mutants to infer the relative accessibility of each position.

Competition Experiment to Probe Accessibility

This experiment helps to determine the accessibility of a cysteine residue to different MTS reagents, providing information about the physical constraints of the local environment.[2]

1. Protein Expression and Functional Assay:

-

Follow steps 1-3 of the SCAM protocol.

2. Pre-incubation with Competing MTS Reagent:

-

Establish a baseline recording of protein activity.

-

Apply a non-biotinylated, membrane-impermeant MTS reagent (like MTSET or MTSES) to the cell for a defined period.[2]

3. Labeling with Biotinylated MTS Reagent:

-

Wash out the competing MTS reagent.

-

Apply a biotinylated MTS reagent (e.g., MTSEA-biotin).[2]

4. Detection of Biotinylation:

-

Lyse the cells and perform a streptavidin pull-down to isolate biotinylated proteins.

-

Analyze the pulled-down proteins by Western blotting using an antibody against the target protein.

-

The degree of biotinylation will be inversely proportional to the accessibility of the competing MTS reagent.[2]

Visualizations

Experimental Workflow for Substituted Cysteine Accessibility Method (SCAM)

Caption: Workflow for studying protein structure using SCAM with MTSES.

Logical Flow of a SCAM Competition Experiment

Caption: Logic diagram for a SCAM competition experiment to probe accessibility.

Generalized GPCR Signaling Pathway

Caption: A generalized signaling pathway for a G-Protein Coupled Receptor (GPCR).

MTSES in Drug Development

The insights gained from MTSES-based studies have significant implications for drug development. By elucidating the structure of ligand binding sites and understanding the conformational changes that lead to protein activation or inhibition, researchers can more effectively design novel therapeutics. For example, understanding the accessibility of residues in an ion channel pore can guide the development of channel blockers. Similarly, mapping the conformational changes in a G-protein coupled receptor upon agonist binding can aid in the design of allosteric modulators. The Substituted Cysteine Accessibility Method, with MTSES as a key reagent, provides a powerful experimental approach to validate and refine computational models of protein-drug interactions, ultimately accelerating the drug discovery process.

Conclusion

MTSES is an invaluable tool for molecular neurobiologists, biochemists, and pharmacologists engaged in the study of protein structure and function. Its utility in the Substituted Cysteine Accessibility Method allows for detailed mapping of protein topology, identification of functionally important residues, and the characterization of dynamic conformational changes. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively employ MTSES in their investigations, leading to a deeper understanding of the molecular machinery of life and paving the way for the development of novel therapeutics.

References

- 1. Site-directed alkylation of cysteine to test solvent accessibility of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bio-protocol.org [bio-protocol.org]

- 3. Quantifying conformational changes in GPCRs: glimpse of a common functional mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ttuhsc.edu [ttuhsc.edu]

- 5. Cysteine Substitution Mutants Give Structural Insight and Identify ATP Binding and Activation Sites at P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cysteine mapping in the ion selectivity and toxin binding region of the cardiac Na+ channel pore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conformational changes of G protein-coupled receptors during their activation by agonist binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Membrane Permeability of Sodium (2-sulfonatoethyl)methanethiosulfonate (MTSES)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium (2-sulfonatoethyl)methanethiosulfonate, commonly known as MTSES, is a hydrophilic, thiol-reactive chemical compound extensively used in biological research. A primary application of MTSES is in the field of protein biochemistry and electrophysiology, specifically for the Substituted Cysteine Accessibility Method (SCAM). Its utility in these techniques is critically dependent on one of its core physicochemical properties: its general impermeability to cellular membranes. This guide provides a comprehensive technical overview of the membrane permeability of MTSES, presenting the theoretical basis for its impermeability, a summary of key experimental evidence, a detailed experimental protocol that leverages this property, and visualizations of the underlying principles and workflows.

The Physicochemical Basis of MTSES Membrane Impermeability

The structure of MTSES is key to its inability to readily cross the lipid bilayer of a cell membrane. The molecule contains a methanethiosulfonate group, which reacts specifically with the sulfhydryl groups of cysteine residues, and a terminal sulfonate group (-SO₃⁻).

At physiological pH, the sulfonate group is ionized, conferring a permanent negative charge to the molecule. The hydrophobic core of the cell membrane acts as a significant energy barrier to the passage of charged, hydrophilic molecules. This electrostatic repulsion and the high energetic cost of desolvating the MTSES molecule for entry into the lipid environment are the primary reasons for its classification as a membrane-impermeable reagent.[1]

Figure 1. Principle of MTSES Impermeability.

Experimental Evidence for Membrane Impermeability

Direct quantitative measurement of MTSES permeability (e.g., an apparent permeability coefficient, Papp) is not commonly reported in the literature, primarily because its permeability is considered negligible for the duration of typical experiments. Instead, its impermeability is overwhelmingly demonstrated through functional assays where MTSES is applied extracellularly and fails to affect intracellular protein domains. The table below summarizes key findings.

| System/Protein Studied | Experimental Approach | Observation | Conclusion on Permeability | Reference |

| Na⁺-Ca²⁺ Exchanger (NCX1.5) | Whole-cell uptake assay vs. reconstituted proteoliposomes | External application of MTSES to whole cells expressing the exchanger showed no inhibition of function. | MTSES does not cross the cell membrane to access the intracellular active sites of the transporter. | [2] |

| Shaker K⁺ Channels | Whole-cell patch-clamp electrophysiology | MTSES applied to the extracellular bath modifies engineered cysteine residues only on the external face of the channel protein. | The reagent is membrane-impermeant, allowing for precise topological mapping of the protein's extracellular domains. | [3] |

| CFTR Chloride Channel | Patch-clamp electrophysiology on excised membrane patches | Intracellular application of MTSES can cause a direct block of the channel pore, an effect not seen with extracellular application unless a pathway is available. | MTSES acts on the side of the membrane to which it is applied, confirming it does not readily cross the membrane. | [4] |

| Equilibrative Nucleoside Transporter 1 (ENT1) | Radioligand binding and uptake assays | The membrane-impermeable, negatively charged MTSES did not inhibit substrate binding or uptake when applied externally. | MTSES is unable to access critical cysteine residues from the extracellular side, confirming its lack of membrane penetration. | [2] |

Experimental Protocol: Assessing Extracellular Cysteine Accessibility via SCAM

This protocol describes a representative experiment using MTSES to determine if a specific cysteine residue in a membrane protein is accessible to the extracellular environment. The logic relies on the inability of MTSES to cross the membrane.

Objective: To test the extracellular accessibility of a cysteine residue (e.g., at position X in Protein Y) using MTSES modification and a functional assay (e.g., whole-cell patch-clamp).

Materials:

-

Cells expressing the cysteine-mutated protein of interest (Protein Y-CysX).

-

Control cells expressing the wild-type protein (without the target cysteine).

-

External recording solution (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).

-

Internal pipette solution (e.g., 140 mM KCl, 10 mM EGTA, 10 mM HEPES, pH 7.2).

-

Freshly prepared stock solution of MTSES (e.g., 1 M in water). Store on ice.

-

Working solution of MTSES (e.g., 10 mM in external recording solution). Prepare immediately before use.[1][5]

-

Whole-cell patch-clamp electrophysiology setup.

Methodology:

-

Baseline Recording:

-

Establish a whole-cell patch-clamp configuration on a cell expressing Protein Y-CysX.

-

Apply a voltage protocol appropriate for eliciting a functional response from the protein (e.g., ion channel currents).

-

Record a stable baseline of activity for 2-3 minutes to ensure the measurement is consistent.

-

-

MTSES Application:

-

Washout and Post-Modification Recording:

-

Perfuse the cell with the standard external recording solution (without MTSES) to wash away the unreacted reagent.

-

Once the washout is complete, record the functional activity using the same voltage protocol.

-

-

Data Analysis:

-

Compare the functional parameter (e.g., current amplitude, gating kinetics) before and after MTSES application.

-

A significant, irreversible change in function after MTSES application indicates that the reagent has accessed and covalently modified the cysteine at position X.

-

Perform control experiments on wild-type cells. The absence of an effect of MTSES on the wild-type protein confirms the effect is specific to the introduced cysteine.

-

Interpretation:

-

Effect Observed: The cysteine residue at position X is accessible to the extracellular solution.

-

No Effect Observed: The cysteine residue at position X is likely buried within the protein's transmembrane or intracellular domains, inaccessible to the membrane-impermeable MTSES.

Figure 2. Experimental Workflow for SCAM.

Logical Framework for Interpreting MTSES Experiments

The interpretation of results from experiments using MTSES is predicated on a clear logical framework that assumes its membrane impermeability. The following diagram illustrates this decision-making process.

Figure 3. Logical Flow of MTSES Action.

Conclusion

This compound (MTSES) is a powerful tool for probing protein structure and function, particularly for membrane-spanning proteins like ion channels and transporters. Its utility is fundamentally based on its inability to cross the cell membrane, a property conferred by its negatively charged sulfonate group. While quantitative permeability data is scarce, a wealth of functional evidence confirms that MTSES acts exclusively on the side of the membrane to which it is applied. This characteristic allows researchers to confidently map extracellular protein topology and dissect the roles of specific externally-facing amino acid residues, making MTSES an indispensable reagent in modern cell biology and pharmacology.

References

- 1. ttuhsc.edu [ttuhsc.edu]

- 2. researchgate.net [researchgate.net]

- 3. Specificity of Charge-carrying Residues in the Voltage Sensor of Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biotium.com [biotium.com]

An In-Depth Technical Guide to the Reactivity of MTSES with Cysteine Residues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium (2-sulfonatoethyl) methanethiosulfonate (MTSES) is a water-soluble, membrane-impermeant, and negatively charged thiol-reactive reagent. Its high specificity for the sulfhydryl (thiol) group of cysteine residues has made it an invaluable tool in protein chemistry, biophysics, and drug discovery. By covalently modifying accessible cysteine residues, MTSES allows researchers to probe protein structure, function, and dynamics. This technical guide provides a comprehensive overview of the core principles of MTSES reactivity with cysteine residues, including detailed experimental protocols, quantitative data, and applications in studying signaling pathways.

Core Principles of MTSES Reactivity

The fundamental reaction between MTSES and a cysteine residue is a nucleophilic attack by the deprotonated thiol (thiolate anion) on the electrophilic sulfur atom of the methanethiosulfonate group. This results in the formation of a mixed disulfide bond and the release of methanesulfinic acid.

Reaction Mechanism

The reaction proceeds via a thiol-thiosulfonate exchange. The high reactivity and specificity of this reaction for thiols make MTSES a powerful tool for site-directed labeling of proteins.[1]

Factors Influencing Reactivity

Several factors can influence the rate and specificity of the reaction between MTSES and cysteine residues:

-

pH: The reaction rate is highly dependent on the pH of the solution. The reactive species is the thiolate anion (S⁻), and its concentration increases as the pH approaches and exceeds the pKa of the cysteine's sulfhydryl group (typically around 8.3). Therefore, the reaction is generally faster at a slightly alkaline pH (7.5-8.5). However, at a very high pH, the hydrolysis of MTSES can become a competing reaction.

-

Accessibility of the Cysteine Residue: For MTSES to react, the cysteine residue must be accessible to the solvent. Buried cysteine residues within the protein's hydrophobic core will not react or will react very slowly. This property is exploited in techniques like Substituted Cysteine Accessibility Method (SCAM) to map the topology of membrane proteins.

-

Local Environment: The microenvironment surrounding the cysteine residue can influence its pKa and, consequently, its reactivity. Nearby positively charged amino acid residues can lower the pKa of the cysteine thiol, increasing the concentration of the reactive thiolate at neutral pH and thus enhancing the reaction rate.

-

Temperature: Like most chemical reactions, the rate of the MTSES-cysteine reaction increases with temperature. However, protein stability must be considered, and reactions are often carried out at room temperature or 4°C for sensitive proteins.

-

Concentration of Reactants: The reaction rate is dependent on the concentrations of both the protein and MTSES. Using a molar excess of MTSES can help drive the reaction to completion.

Quantitative Data on MTSES Reactivity

The following tables summarize key quantitative data regarding the reactivity and properties of MTSES.

| Parameter | Value | Conditions | Reference(s) |

| Second-Order Rate Constant | ~1 x 10² M⁻¹s⁻¹ | pH 7.0, with free cysteine | [1] |

| Half-life in aqueous solution | ~20 minutes | pH 7.5, ambient temperature | [2] |

| Optimal pH range for labeling | 7.0 - 8.5 | Varies with protein | |

| Membrane Permeability | Impermeant | ||

| Charge | Negative |

| Reagent | Relative Reactivity with free thiol | Reference(s) |

| MTSET⁺ | 10 | [1] |

| MTSEA⁺ | 2.5 | [1] |

| MTSES⁻ | 1 | [1] |

Experimental Protocols

Protocol 1: Labeling of a Purified Protein with MTSES

This protocol describes a general procedure for labeling a purified protein containing an accessible cysteine residue with MTSES.

Materials:

-

Purified protein with at least one accessible cysteine residue

-

MTSES (Sodium (2-sulfonatoethyl) methanethiosulfonate)

-

Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

-

Reducing agent (e.g., TCEP or DTT) - optional, for pre-reduction

-

Quenching solution (e.g., 100 mM L-cysteine or β-mercaptoethanol)

-

Desalting column or dialysis cassette

Procedure:

-

Protein Preparation (Optional Pre-reduction):

-

If the protein may have formed disulfide bonds, pre-reduce it by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

-

Crucially, remove the reducing agent before adding MTSES. This can be done using a desalting column or by dialysis against the Reaction Buffer.

-

-

MTSES Solution Preparation:

-

Prepare a stock solution of MTSES (e.g., 100 mM) in the Reaction Buffer immediately before use. MTSES solutions are not stable for long periods.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the MTSES stock solution to the protein solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically for each protein.

-

-

Quenching the Reaction:

-

To stop the reaction, add the quenching solution to a final concentration of 10-20 mM to react with any excess MTSES.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Remove unreacted MTSES and the quenching agent by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

-

-

Quantification of Labeling Efficiency:

-

The extent of labeling can be determined using various methods, including mass spectrometry (to detect the mass shift upon modification) or by using a fluorescently tagged MTS reagent and measuring absorbance. For MTSES, a functional assay that is sensitive to the modification of the target cysteine is often used to assess the extent of the reaction.

-

Protocol 2: Substituted Cysteine Accessibility Method (SCAM) using Electrophysiology

This protocol provides a general framework for using MTSES in conjunction with two-electrode voltage clamp (TEVC) electrophysiology to study the accessibility of engineered cysteine residues in ion channels expressed in Xenopus oocytes.

Materials:

-

Xenopus oocytes expressing the wild-type (cysteine-less) and single-cysteine mutant ion channels of interest.

-

Two-electrode voltage clamp (TEVC) setup.

-

Perfusion system.

-

Recording solution (e.g., ND96).

-

MTSES stock solution (e.g., 100 mM in water).

-

Dithiothreitol (DTT) solution for reversal (optional).

Procedure:

-

Oocyte Preparation and Recording Setup:

-

Place a cRNA-injected oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes (voltage-sensing and current-injecting).

-

-

Baseline Current Measurement:

-

Clamp the oocyte at a holding potential (e.g., -80 mV).

-

Apply a voltage protocol to elicit ion channel currents. If the channel is ligand-gated, apply the agonist to obtain a stable baseline current.

-

Record the baseline current for a stable period.

-

-

MTSES Application:

-

Prepare a fresh working solution of MTSES in the recording solution (typically 1-10 mM).

-

Switch the perfusion to the MTSES-containing solution and perfuse for a defined period (e.g., 1-5 minutes).[1]

-

Monitor the current during the application of MTSES. A change in current amplitude or kinetics indicates that the cysteine residue is accessible and its modification affects channel function.

-

-

Washout and Post-Modification Measurement:

-

Switch the perfusion back to the recording solution to wash out the MTSES.

-

After a stable washout period, apply the same voltage protocol and/or agonist stimulation as in the baseline measurement to record the current after modification.

-

-

Data Analysis:

-

Compare the current amplitude and/or kinetics before and after MTSES application. The rate of current change during MTSES application can be used to calculate an apparent second-order rate constant for the modification.

-

A lack of effect suggests the cysteine is not accessible or its modification has no functional consequence.

-

-

Reversibility (Optional):

-

To confirm that the effect is due to the formation of a disulfide bond, perfuse the oocyte with a DTT solution (e.g., 10-20 mM). A reversal of the effect on the current indicates that the modification was reversible.

-

Application in Studying Signaling Pathways

MTSES is a powerful tool for investigating conformational changes in proteins that are central to signaling pathways. By introducing cysteine residues at specific locations in a protein of interest, researchers can use MTSES to probe the accessibility of these sites in different functional states of the protein.

Probing GPCR Activation

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that mediate a wide range of physiological responses. Upon ligand binding, GPCRs undergo conformational changes that lead to the activation of intracellular G proteins. MTSES can be used to map the regions of a GPCR that become more or less accessible to the aqueous environment during activation.

For example, a cysteine residue introduced into an intracellular loop of a GPCR might be inaccessible to MTSES in the inactive state but become exposed upon agonist binding. This increased accessibility can be detected by a change in the labeling rate with MTSES, providing insights into the structural rearrangements that occur during receptor activation.

Conclusion

MTSES is a versatile and powerful tool for researchers, scientists, and drug development professionals. Its high specificity for cysteine residues, coupled with its membrane impermeability and negative charge, allows for precise probing of protein structure and function. By understanding the principles of its reactivity and employing well-designed experimental protocols, MTSES can provide invaluable insights into the dynamic nature of proteins and their roles in complex biological processes. The ability to quantitatively assess changes in cysteine accessibility makes MTSES particularly useful for elucidating the mechanisms of protein function and for the development of novel therapeutics that target specific protein conformations.

References

MTSES as a Tool for Cysteine Accessibility Mapping: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Sodium (2-Sulfonatoethyl) Methanethiosulfonate (MTSES) as a powerful tool for mapping the accessibility of cysteine residues in proteins. This technique, a cornerstone of the Substituted Cysteine Accessibility Method (SCAM), offers invaluable insights into protein structure, dynamics, and function. By systematically introducing cysteine residues and probing their reactivity with MTSES, researchers can elucidate the architecture of transmembrane domains, map the lining of ion channels, and characterize conformational changes associated with protein function and drug binding.[1]

Core Principles of MTSES-based Cysteine Accessibility Mapping

The fundamental principle of SCAM using MTSES lies in the specific and rapid reaction between the methanethiosulfonate (MTS) group of MTSES and the sulfhydryl (thiol) group of a cysteine residue. This reaction results in the formation of a disulfide bond, covalently attaching a sulfonatoethyl group to the cysteine.

Key Characteristics of MTSES:

-

Negative Charge: MTSES carries a negative charge, which is a crucial feature for probing the electrostatic environment of the cysteine residue.[1]

-

Membrane Impermeability: Due to its charge, MTSES is generally considered membrane-impermeant, allowing for the specific labeling of cysteine residues exposed to the extracellular or intracellular aqueous environment, depending on the side of application.

-

Reactivity: MTS reagents, including MTSES, are highly reactive towards thiols, allowing for rapid labeling under physiological conditions. The reaction rate can be influenced by the local environment of the cysteine, including its pKa and accessibility.

The experimental workflow for MTSES-based cysteine accessibility mapping can be broadly divided into three stages: preparation, experimentation, and data analysis.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in MTSES-based cysteine accessibility mapping.

Site-Directed Cysteine Mutagenesis

The introduction of single cysteine residues at specific positions is the foundational step of SCAM.

Protocol:

-

Primer Design: Design complementary forward and reverse primers (typically 25-45 bases in length) containing the desired codon change to introduce a cysteine residue (TGC or TGT). The mutation should be located in the middle of the primers.

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the gene of interest. Use a low amount of template DNA (1-10 ng) to minimize the amplification of the wild-type plasmid.

-

Template Digestion: Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

-

Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

Protein Expression in HEK293 Cells

Human Embryonic Kidney (HEK) 293 cells are a widely used system for the heterologous expression of membrane proteins for functional studies.[1][2]

Protocol:

-

Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.

-

Transfection: One day prior to transfection, seed the cells to achieve 70-80% confluency on the day of transfection. Transfect the cells with the plasmid DNA encoding the cysteine mutant using a suitable transfection reagent (e.g., lipid-based reagents).[3]

-

Induction (for inducible systems): If using an inducible expression system, add the inducing agent (e.g., doxycycline) to the culture medium.

-

Harvesting: After 24-48 hours of expression, harvest the cells. For adherent cells, wash with PBS and detach using a cell scraper. For suspension cultures, pellet the cells by centrifugation.

Purification of Cysteine-Mutant Membrane Proteins from HEK293 Cells

For certain applications, it is necessary to purify the expressed membrane protein.

Protocol:

-

Cell Lysis: Resuspend the harvested HEK293 cell pellet in a lysis buffer containing a mild non-ionic detergent (e.g., DDM, L-MNG), protease inhibitors, and a buffer system (e.g., Tris or HEPES).

-

Solubilization: Incubate the cell lysate with gentle agitation at 4°C to solubilize the membrane proteins.

-

Clarification: Centrifuge the lysate at high speed to pellet insoluble debris.

-

Affinity Chromatography: If the protein is tagged (e.g., with a His-tag or Strep-tag), apply the clarified supernatant to an appropriate affinity resin.

-

Washing: Wash the resin extensively with a wash buffer containing a lower concentration of imidazole (for His-tags) to remove non-specifically bound proteins.

-

Elution: Elute the purified protein from the resin using an elution buffer containing a high concentration of the competing ligand (e.g., imidazole).

-

Size-Exclusion Chromatography (SEC): As a final purification step, subject the eluted protein to SEC to remove aggregates and ensure homogeneity. The protein is run in a buffer containing a suitable detergent to maintain its solubility.

MTSES Labeling Reaction

For Whole-Cell Recordings:

-

Prepare MTSES Solution: Prepare a fresh stock solution of MTSES in an appropriate aqueous buffer (e.g., the recording solution) immediately before use. MTSES is not stable in aqueous solutions for extended periods.

-

Baseline Recording: Obtain a baseline recording of the protein's activity (e.g., ion channel current) in the absence of MTSES.

-

MTSES Application: Perfuse the cells with the MTSES-containing solution for a defined period. The concentration and application time will need to be optimized for each specific mutant and experimental setup.

-

Washout: Wash out the MTSES with the recording solution.

-

Post-Labeling Recording: Record the protein's activity after MTSES application to determine the effect of the modification.

For Purified Proteins:

-

Buffer Exchange: Ensure the purified protein is in a buffer at a pH between 7.0 and 8.0, free of any reducing agents.

-

MTSES Addition: Add the freshly prepared MTSES stock solution to the protein solution to achieve a desired molar excess (e.g., 10- to 20-fold).

-

Incubation: Incubate the reaction mixture at room temperature or 4°C, protected from light. The optimal time and temperature should be determined empirically.

-

Quenching (Optional): The reaction can be stopped by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol.

-

Removal of Excess MTSES: Separate the labeled protein from unreacted MTSES using gel filtration or dialysis.

Data Presentation and Analysis

The results of MTSES accessibility mapping are typically presented in a quantitative manner to allow for clear interpretation and comparison between different cysteine mutants.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies using MTSES and other MTS reagents to probe the accessibility of cysteine residues in ion channels.

Table 1: Effect of MTS Reagents on P2X Receptor Cysteine Mutants

| Mutant | Reagent | Concentration | Effect on ATP-evoked Current | Reference |

| P2X2 T184C | MTSES | 1 mM | ~80% reduction | [4] |

| P2X2 N288C | MTSES | 1 mM | ~80% reduction | [4] |

| P2X2 R290C | MTSES | 1 mM | ~80% reduction | [4] |

| P2X2 K307C | MTSES | 1 mM | ~80% reduction | [4] |

| P2X4 K67C | MTSEA | 1 mM | Increased ATP potency and amplitude | [4] |

| P2X4 K69C | MTSEA | 1 mM | Increased ATP potency and amplitude | [4] |

| P2X4 K313C | MTSEA | 1 mM | Increased ATP potency and peak response | [4] |

Table 2: MTS Reagent Reaction Rate Constants with Cysteine Mutants

| Protein/Mutant | Reagent | Rate Constant (M⁻¹s⁻¹) | Reference |

| Shaker K+ Channel (various mutants) | MTS reagents | Varies depending on accessibility and local environment | [5] |

| Diphtheria Toxin T-domain mutants | Uncharged MTS compounds | Slower than with small thiol molecules in solution | [5] |

Note: Specific rate constants are highly dependent on the protein, the position of the cysteine, and the experimental conditions.

Data Analysis Workflow

The analysis of data from MTSES experiments depends on the detection method used.

For Electrophysiological Data:

-

Percentage Change in Current: The effect of MTSES is quantified by calculating the percentage change in the current amplitude before and after modification.

-

Rate of Modification: The second-order rate constant for the reaction can be determined by measuring the rate of current change at different MTSES concentrations.

For Fluorescence Data (with fluorescently tagged MTS reagents):

-

Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance of the protein and the dye.

For Mass Spectrometry Data:

-

Labeling Efficiency: The efficiency of labeling can be determined by quantifying the ratio of the labeled to the unlabeled cysteine-containing peptide.

Applications in Signaling Pathway and Drug Development

MTSES and other MTS reagents are invaluable tools for dissecting the molecular mechanisms of signaling pathways and for drug development.

Elucidating Signaling Pathways

By mapping the accessibility of cysteine residues in key signaling proteins, researchers can gain insights into the conformational changes that accompany their activation and inactivation.

Example: GPCR Signaling

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that mediate a wide range of physiological responses. Upon agonist binding, GPCRs undergo conformational changes that lead to the activation of intracellular G proteins.[6][7] MTSES can be used to probe these conformational changes.

By introducing cysteines at various positions in the intracellular loops of a GPCR, researchers can use MTSES to determine which regions become more or less accessible upon agonist binding. This information helps to map the G protein binding site and understand the allosteric coupling between the ligand-binding pocket and the intracellular domains.

Example: PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[8][9][10][11][12] Chemical probes, including cysteine-reactive compounds, can be used to investigate the function of kinases and other enzymes within this pathway.[13]

By performing cysteine scanning mutagenesis on kinases like Akt or mTOR, MTSES can be used to identify accessible regions that are critical for their catalytic activity or for protein-protein interactions within the signaling complex.

Drug Development

Cysteine accessibility mapping with MTSES can play a significant role in drug discovery and development.

-

Target Validation: By identifying residues that line binding pockets or are involved in conformational changes essential for protein function, SCAM can help validate potential drug targets.

-

Binding Site Characterization: The binding of a drug molecule can alter the accessibility of nearby cysteine residues to MTSES. This "footprinting" approach can be used to map the location and extent of a drug's binding site.

-

Mechanism of Action Studies: MTSES can be used to investigate how a drug modulates the conformational state of its target protein.

Conclusion

MTSES-based cysteine accessibility mapping is a versatile and powerful technique that provides high-resolution structural and dynamic information about proteins in their native environment. From defining the architecture of ion channels to elucidating the complex conformational changes that drive signaling pathways, this method continues to be an indispensable tool for researchers in both basic science and drug development. The detailed protocols and data analysis workflows provided in this guide are intended to facilitate the successful application of this technique to a wide range of biological questions.

References

- 1. Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins [mdpi.com]

- 2. sketchviz.com [sketchviz.com]

- 3. Efficient expression screening of human membrane proteins in transiently transfected Human Embryonic Kidney 293S cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cysteine Substitution Mutagenesis and the Effects of Methanethiosulfonate Reagents at P2X2 and P2X4 Receptors Support a Core Common Mode of ATP Action at P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Conformational analysis of g protein-coupled receptor signaling by hydrogen/deuterium exchange mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conformational Changes Involved in G Protein-coupled Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ttuhsc.edu [ttuhsc.edu]

The Role of Charged MTS Reagents in Electrophysiology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of charged methanethiosulfonate (MTS) reagents in the field of electrophysiology. These sulfhydryl-reactive compounds are powerful tools for probing the structure, function, and dynamic conformational changes of ion channels and other membrane proteins. By leveraging the Substituted Cysteine Accessibility Method (SCAM), researchers can gain invaluable insights into protein topology, the architecture of ion channel pores and ligand binding sites, and the molecular mechanisms underlying protein function. This document serves as a technical resource, offering detailed experimental protocols, quantitative data for common MTS reagents, and visual guides to experimental workflows and signaling pathways.

Core Principles of Charged MTS Reagents and SCAM

The foundation of this methodology lies in the specific and rapid reaction between the methanethiosulfonate group of the MTS reagent and the sulfhydryl (thiol) group of a cysteine residue, forming a disulfide bond. The Substituted Cysteine Accessibility Method (SCAM) combines site-directed mutagenesis with this chemical modification to systematically explore the accessibility of individual amino acid residues within a protein.[1][2]

The core workflow of SCAM involves:

-

Site-Directed Mutagenesis: A "cysteine-less" version of the target protein is created by mutating any native, accessible cysteine residues to a non-reactive amino acid like serine or alanine. Subsequently, single cysteine residues are introduced at specific positions of interest.[3]

-

Heterologous Expression: The engineered cysteine mutant proteins are expressed in a suitable system, such as Xenopus oocytes or cultured mammalian cells.[3]

-

Chemical Modification: The expressed proteins are exposed to charged, membrane-impermeant MTS reagents. If the introduced cysteine is accessible to the aqueous environment (e.g., within a channel pore or on the protein's surface), it will covalently react with the MTS reagent.[2][3]

-

Functional Analysis: The effect of this modification on the protein's function is measured using electrophysiological techniques, such as two-electrode voltage clamp (TEVC) or patch-clamp.[3] By observing changes in ion channel conductance, gating properties, or ligand binding, researchers can infer the accessibility of the modified residue.[4]

Quantitative Data on Common Charged MTS Reagents

The choice of MTS reagent is critical and depends on the specific experimental question, considering factors like charge, size, and reactivity. The most commonly used charged MTS reagents are MTSEA (positively charged), MTSET (positively charged), and MTSES (negatively charged).

| Reagent | Full Name | Charge | Relative Reactivity | Half-life (pH 7.0, 20°C) | Solubility |

| MTSEA | --INVALID-LINK-- | Positive | 1 | ~12 minutes[1] | Water, Ethanol, Methanol[1] |

| MTSET | [2-(Trimethylammonium)ethyl] methanethiosulfonate bromide | Positive | ~2.5x MTSEA[5] | ~11.2 minutes[1] | Water, Methanol |

| MTSES | Sodium (2-sulfonatoethyl) methanethiosulfonate | Negative | ~0.1x MTSEA[5] | ~370 minutes[1] | Water |

Note: The reactivity and stability of MTS reagents are pH-dependent, with hydrolysis rates increasing at higher pH.[1] Solutions should be prepared fresh for each experiment.

Experimental Protocols

Protocol 1: SCAM using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol describes the general procedure for assessing the accessibility of an engineered cysteine residue in an ion channel expressed in Xenopus oocytes.

Materials:

-

cRNA for the cysteine-less wild-type and single-cysteine mutant ion channel

-

Xenopus laevis oocytes

-

Two-electrode voltage clamp (TEVC) setup with a perfusion system

-

Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)

-

Stock solutions of charged MTS reagents (e.g., 100 mM in water or DMSO, stored at -20°C)

-

Dithiothreitol (DTT) solution (e.g., 1 M in water) for reversing the modification

Procedure:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Xenopus oocytes.

-

Inject oocytes with 5-50 ng of cRNA encoding the wild-type or mutant ion channel.

-

Incubate the oocytes for 2-5 days at 16-18°C to allow for protein expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber of the TEVC setup and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage clamping and current recording.

-

Clamp the oocyte at a holding potential (e.g., -80 mV) and elicit baseline currents by applying a voltage protocol or a specific agonist.

-

-

MTS Reagent Application:

-

Prepare a fresh working solution of the MTS reagent in the recording solution (e.g., 1-10 mM for MTSES, 0.5-2.5 mM for MTSEA/MTSET).[5]

-

Perfuse the oocyte with the MTS reagent solution for a defined period (typically 30 seconds to 2 minutes).[3] The duration should be optimized based on the accessibility of the cysteine and the reactivity of the reagent.

-

Continuously monitor the current during MTS application to determine the rate of modification.

-

-

Post-Modification Recording and Reversal:

-

Wash out the MTS reagent thoroughly with the recording solution.

-

Record the current after modification using the same voltage protocol or agonist application as in the baseline recording.

-

To confirm that the observed effect is due to the specific disulfide bond formation, perfuse the oocyte with a reducing agent like DTT (e.g., 10-20 mM) to reverse the modification and record the current again.

-

Data Analysis:

-

Compare the current amplitude, kinetics, and/or voltage-dependence before and after MTS application.

-

Calculate the percentage of modification by comparing the change in current to the total current.

-

The rate of modification can be determined by fitting the time course of the current change during MTS application to a single-exponential function.

Protocol 2: SCAM using Inside-Out Patch-Clamp

This protocol is suitable for investigating the accessibility of cysteine residues on the intracellular face of an ion channel.

Materials:

-

Cells expressing the cysteine mutant ion channel

-

Patch-clamp setup with a perfusion system

-

Pipette solution (intracellular-like)

-

Bath solution (extracellular-like)

-

Stock solutions of charged MTS reagents

-

DTT solution

Procedure:

-

Patch Formation:

-

Establish a whole-cell recording configuration on a cell expressing the mutant channel.

-

Gently pull the pipette away from the cell to excise a membrane patch in the inside-out configuration. The intracellular face of the membrane will now be exposed to the bath solution.

-

-

Baseline Recording:

-

Perfuse the patch with the control bath solution.

-

Record single-channel or macroscopic currents at a fixed holding potential or in response to voltage steps or ligand application.

-

-

MTS Reagent Application:

-

Prepare a fresh working solution of the MTS reagent in the bath solution.

-

Rapidly switch the perfusion to the MTS-containing solution.

-

Monitor the channel activity during the application to observe the time course of modification.

-

-

Post-Modification Recording and Reversal:

-

Wash out the MTS reagent with the control bath solution.

-

Record the channel activity to assess the effect of the modification.

-

Apply DTT to the bath to reverse the modification and confirm its specificity.

-

Data Analysis:

-

Analyze changes in single-channel conductance, open probability, or mean open/closed times.

-

For macroscopic currents, analyze changes in amplitude and kinetics.

-

The rate of modification can be determined by analyzing the change in channel activity over time during MTS application.

Visualizations of Experimental Workflows and Signaling Pathways

Experimental Workflow for SCAM

Caption: A flowchart illustrating the key steps in the Substituted Cysteine Accessibility Method (SCAM).

Probing State-Dependent Accessibility of a Voltage-Gated Ion Channel

This diagram illustrates how SCAM can be used to investigate conformational changes in a voltage-gated ion channel.

Caption: State-dependent accessibility of a cysteine residue in a voltage-gated ion channel to MTS reagents.

Investigating a Ligand-Gated Ion Channel Binding Pocket

This diagram shows how SCAM can be used to map the ligand-binding pocket of a ligand-gated ion channel.

Caption: Ligand protection of a cysteine residue in the binding pocket from MTS modification.

Applications in Drug Development

The insights gained from using charged MTS reagents in electrophysiology have significant implications for drug development. By elucidating the three-dimensional structure of drug binding sites on ion channels and receptors, SCAM can inform rational drug design.[6] Furthermore, this technique can be used to screen for compounds that interact with specific residues within a binding pocket, providing a powerful tool for identifying and characterizing novel therapeutic agents. Understanding the conformational changes associated with channel gating and modulation by drugs is crucial for developing compounds with desired mechanisms of action and for predicting potential off-target effects.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No effect of MTS reagent | - Cysteine residue is not accessible.- MTS reagent has degraded.- Insufficient reagent concentration or application time. | - Confirm protein expression.- Use freshly prepared MTS solutions.- Optimize reagent concentration and application duration. |

| Irreversible effect after DTT | - Non-specific modification of the protein.- Covalent modification is not a disulfide bond. | - Lower MTS reagent concentration.- Ensure the use of a cysteine-less background.- Confirm the nature of the modification with other biochemical assays. |

| High background currents | - Endogenous channel activity in the expression system.- "Leaky" oocytes or cells. | - Use a well-characterized expression system with low endogenous channel expression.- Select healthy oocytes/cells for recording. |

| Variability in results | - Inconsistent protein expression levels.- Differences in oocyte/cell health.- Instability of MTS reagent solutions. | - Inject a consistent amount of cRNA.- Standardize oocyte/cell culture and selection.- Prepare fresh MTS solutions for each experiment. |

Conclusion

Charged MTS reagents, in conjunction with the Substituted Cysteine Accessibility Method, represent an indispensable toolkit for researchers in electrophysiology and drug development. The ability to introduce a charge at a specific site within a protein and functionally assess the consequences provides unparalleled insights into the structure-function relationships of ion channels and other membrane proteins. By carefully designing experiments, utilizing appropriate controls, and meticulously analyzing the quantitative data obtained, scientists can continue to unravel the intricate molecular mechanisms that govern the function of these vital cellular components.

References

Unveiling Protein Dynamics: An In-depth Technical Guide to the Substituted Cysteine Accessibility Method (SCAM)

For Researchers, Scientists, and Drug Development Professionals

The Substituted Cysteine Accessibility Method (SCAM) is a powerful biochemical technique that provides high-resolution insights into protein structure and conformational dynamics. By systematically introducing and assessing the reactivity of cysteine residues, SCAM allows researchers to map the solvent-accessible surfaces of proteins, particularly within transmembrane domains and binding pockets. This guide offers a comprehensive overview of the core principles of SCAM, detailed experimental protocols, and guidance on data interpretation, empowering researchers to effectively apply this method in their studies of ion channels, G-protein coupled receptors (GPCRs), transporters, and other proteins.

Core Principles of SCAM

The foundation of the Substituted Cysteine Accessibility Method lies in the unique reactivity of the sulfhydryl group of cysteine with specific chemical probes. The method involves a systematic process of replacing native amino acid residues with cysteine, one at a time, through site-directed mutagenesis. The accessibility of these engineered cysteines to membrane-impermeant thiol-reactive reagents, such as methanethiosulfonate (MTS) reagents, is then assessed.[1]

If an introduced cysteine is located in a water-accessible region of the protein, such as the lining of a channel pore or a binding crevice, it will react with the applied reagent.[2] This covalent modification can induce a measurable change in the protein's function, such as altered ion channel conductance or ligand binding affinity, which can be detected using techniques like electrophysiology or radioligand binding assays. Alternatively, the modification can be detected biochemically, for instance, by using biotin-tagged reagents followed by Western blotting.[3] By systematically scanning a region of interest with cysteine substitutions, a detailed map of solvent accessibility can be constructed, revealing crucial information about protein topology and dynamic conformational changes associated with protein function.[4]

Mandatory Visualizations

Caption: A generalized workflow for a SCAM experiment.

Caption: Logical relationships between the key steps of SCAM.

Data Presentation

Quantitative data from SCAM experiments are pivotal for elucidating the structural dynamics of proteins. The following tables provide examples of how such data can be structured for clarity and comparative analysis.

Table 1: Accessibility of Substituted Cysteines in a Ligand-Gated Ion Channel

| Residue Position | State | Reagent | Rate of Modification (s⁻¹) | % Inhibition | Accessibility |

| Val251C | Closed | MTSET⁺ | 0.01 ± 0.002 | 5 ± 1 | Low |

| Val251C | Open | MTSET⁺ | 1.5 ± 0.2 | 85 ± 5 | High |

| Ser255C | Closed | MTSET⁺ | 1.2 ± 0.1 | 90 ± 3 | High |

| Ser255C | Open | MTSET⁺ | 1.3 ± 0.15 | 92 ± 4 | High |

| Leu259C | Closed | MTSET⁺ | 0.05 ± 0.01 | 10 ± 2 | Low |

| Leu259C | Open | MTSET⁺ | 0.06 ± 0.01 | 12 ± 3 | Low |

Data are representative of typical SCAM results for a channel pore-lining region.

Table 2: Second-Order Rate Constants for MTSET⁺ Reaction with a GPCR in Different Conformational States

| Residue Position | Conformation | Second-Order Rate Constant (M⁻¹s⁻¹) |

| Ile121C (TM3) | Inactive (Basal) | 50 ± 10 |

| Ile121C (TM3) | Active (Agonist-bound) | 450 ± 30 |

| Tyr227C (TM5) | Inactive (Basal) | 120 ± 15 |

| Tyr227C (TM5) | Active (Agonist-bound) | 110 ± 20 |

| Leu272C (TM6) | Inactive (Basal) | 25 ± 5 |

| Leu272C (TM6) | Active (Agonist-bound) | 800 ± 50 |

Rate constants are calculated from the time course of functional modification.

Experimental Protocols

Site-Directed Mutagenesis

This protocol describes the generation of single-cysteine mutants from a cysteine-less protein template.

Materials:

-

Cysteine-less plasmid DNA template

-

Mutagenic primers (forward and reverse)

-

High-fidelity DNA polymerase

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells

-

LB agar plates with appropriate antibiotic

Procedure:

-

Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired cysteine codon mutation. The mutation should be centrally located with 10-15 bases of correct sequence on both sides. The melting temperature (Tm) should be ≥78°C.

-

PCR Amplification:

-

Set up a 50 µL PCR reaction containing 5-50 ng of plasmid template, 125 ng of each primer, 1 µL of dNTP mix, 5 µL of 10x reaction buffer, and 1-2.5 units of high-fidelity DNA polymerase.

-

Perform PCR with the following cycling conditions: initial denaturation at 95°C for 30 seconds, followed by 18-25 cycles of denaturation at 95°C for 30 seconds, annealing at 55-60°C for 1 minute, and extension at 68°C for 1 minute per kb of plasmid length. A final extension at 68°C for 5 minutes is recommended.

-

-

DpnI Digestion: Add 1 µL of DpnI enzyme directly to the PCR product and incubate at 37°C for 1-2 hours to digest the parental methylated DNA template.

-

Transformation: Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells. Plate the transformed cells on selective LB agar plates and incubate overnight at 37°C.

-

Verification: Select individual colonies, culture them, and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.

Heterologous Expression of Membrane Proteins

This protocol is for the expression of cysteine mutants in a suitable host system, such as Xenopus laevis oocytes or mammalian cell lines.

Materials:

-

Purified plasmid DNA of the cysteine mutant

-

Xenopus laevis oocytes or a suitable mammalian cell line (e.g., HEK293T)

-

For oocytes: Collagenase solution, injection needles, and ND96 solution.

-

For mammalian cells: Transfection reagent, culture medium, and selection antibiotic (if applicable).

Procedure for Xenopus Oocytes:

-

Oocyte Preparation: Harvest and defolliculate oocytes by incubation in collagenase solution.

-

cRNA Synthesis: Linearize the plasmid DNA and synthesize capped cRNA using an in vitro transcription kit.

-

Injection: Inject 50 nL of cRNA (at a concentration of 0.1-1 µg/µL) into each oocyte.

-

Incubation: Incubate the injected oocytes in ND96 solution at 16-18°C for 2-7 days to allow for protein expression.

Procedure for Mammalian Cells:

-

Cell Culture: Plate the cells in appropriate culture dishes to achieve 70-90% confluency on the day of transfection.

-

Transfection: Transfect the cells with the plasmid DNA using a suitable transfection reagent according to the manufacturer's instructions.

-

Expression: Allow the cells to express the protein for 24-72 hours post-transfection. For stable cell lines, apply antibiotic selection.

Cysteine Accessibility Probed by Electrophysiology

This protocol details the use of two-electrode voltage clamp (TEVC) to measure changes in ion channel function upon cysteine modification.

Materials:

-

TEVC setup

-

Recording chamber

-

Recording solution (e.g., ND96)

-

Agonist solution (if applicable)

-

Freshly prepared MTS reagent solution

Procedure:

-

Oocyte Placement: Place an oocyte expressing the mutant channel in the recording chamber and perfuse with the recording solution.

-

Electrode Impalement: Impale the oocyte with two microelectrodes filled with 3 M KCl.

-

Voltage Clamp: Clamp the oocyte membrane potential at a holding potential (e.g., -80 mV).

-

Baseline Current Measurement: Elicit currents by applying a voltage step protocol or by applying an agonist. Record the baseline current amplitude.

-

MTS Reagent Application: Perfuse the oocyte with the recording solution containing the MTS reagent for a defined period.

-

Washout and Post-MTS Measurement: Wash out the MTS reagent and record the current again using the same protocol as in step 4.

-

Data Analysis: Calculate the percentage of current inhibition or modification caused by the MTS reagent. The rate of modification can be determined by applying the MTS reagent for varying durations.

Cysteine Accessibility Probed by Western Blotting

This protocol describes the detection of cysteine modification using a biotinylated thiol-reactive probe.

Materials:

-

Cells expressing the cysteine mutant protein

-

Lysis buffer

-

Biotinylated thiol-reactive probe (e.g., MTSEA-biotin)

-

Quenching reagent (e.g., DTT or β-mercaptoethanol)

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membrane

-

Blocking buffer

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Labeling Reaction: Incubate the cell lysate with the biotinylated thiol-reactive probe for a specific time at room temperature or 4°C.

-

Quenching: Stop the reaction by adding a quenching reagent.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

-

Detection: Incubate the membrane with streptavidin-HRP conjugate for 1 hour. After washing, add the chemiluminescent substrate and visualize the biotinylated protein using an imaging system.

Signaling Pathway Analysis with SCAM

SCAM is particularly valuable for dissecting the conformational changes that occur in signaling proteins upon activation.

G-Protein Coupled Receptor (GPCR) Activation

SCAM can map the movements of transmembrane helices (TMs) during GPCR activation. For instance, the outward movement of TM6 is a hallmark of GPCR activation. By introducing cysteines along TM6, the accessibility of these residues can be measured in the presence and absence of an agonist.

Caption: GPCR activation and conformational changes probed by SCAM.

Nicotinic Acetylcholine Receptor (nAChR) Gating

SCAM has been instrumental in identifying the residues that line the pore of the nAChR and in understanding the conformational changes that occur during channel gating. Cysteine substitutions in the M2 transmembrane segment, which forms the channel pore, have revealed which residues are exposed to the aqueous pore in the closed and open states.

Caption: nAChR channel gating probed by SCAM.

References

- 1. Exploring uniform, dual and dynamic topologies of membrane proteins by substituted cysteine accessibility method (SCAM™) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method [bio-protocol.org]

Navigating the Thiol-Reactive Landscape: A Technical Guide to MTSES Solutions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and stability of Sodium (2-sulfonatoethyl) methanethiosulfonate (MTSES), a pivotal tool in protein structure and function studies. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual aids to facilitate the effective use of MTSES in the laboratory.

Core Chemical Properties of MTSES

MTSES is a negatively charged, membrane-impermeant methanethiosulfonate (MTS) reagent.[1][2] Its primary utility lies in its ability to selectively react with the thiol groups of cysteine residues in proteins, forming a mixed disulfide bond.[1] This specific and rapid reaction allows for the targeted modification of proteins, enabling the study of protein topology, accessibility of specific residues, and the functional consequences of introducing a negative charge at a defined site.[1][3]

The following table summarizes the key chemical and physical properties of MTSES:

| Property | Value | Reference(s) |

| Chemical Name | Sodium (2-sulfonatoethyl) methanethiosulfonate | [4] |

| Molecular Formula | C₃H₇NaO₅S₃ | [3][5] |

| Molecular Weight | 242.21 g/mol | [3][5] |

| Appearance | White Solid | [3][5] |

| Purity | > 95% | [3] |

| Solubility | Soluble in water, DMSO, DMF, hot ethanol, and methanol. Specifically, ~20 mg/mL in DMSO and DMF, and ~10 mg/mL in PBS (pH 7.2). | [3][4][6] |

| Melting Point | 200-203°C | [4] |

| Charge | Negative | [3][5] |

| Membrane Permeability | Impermeant | [1][2] |

Stability and Handling of MTSES Solutions

The stability of MTSES is a critical factor for the successful and reproducible application in experiments. As with other methanethiosulfonates, MTSES is susceptible to hydrolysis in aqueous solutions.[7][8]

| Condition | Recommendation / Data | Reference(s) |

| Solid Storage | Store desiccated at -20°C. The solid is stable for at least one year under these conditions. | [3][9] |

| Aqueous Solution | Should be prepared fresh immediately before use. While some sources suggest stability for a few hours at 4°C, it is highly recommended to use it right away. Do not store aqueous solutions for more than one day. | [3][6][7][8][9] |

| DMSO Stock Solution | Can be stored at -20°C for up to 3 months if prepared in anhydrous DMSO. | [3] |

| Hydrolysis Half-life | Approximately 20 minutes at pH 7.5 and ambient temperature. | [3][4] |

| General Handling | Warm the vial to room temperature before opening to prevent condensation, as MTSES is hygroscopic. | [7][8][9] |

Mechanism of Action: Thiol Modification

MTSES reacts specifically with the ionized thiol group (thiolate, -S⁻) of cysteine residues to form a stable disulfide bond. This reaction introduces a negatively charged 2-sulfonatoethyl group at the cysteine position. The high reactivity of MTS reagents like MTSES with thiols is on the order of 10⁵ M⁻¹sec⁻¹.

Experimental Protocols

Preparation of MTSES Stock Solutions

Materials:

-

MTSES (solid)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Nuclease-free water or appropriate aqueous buffer (e.g., PBS, HEPES-buffered saline)

-

Microcentrifuge tubes

Protocol for DMSO Stock Solution (e.g., 100 mM):

-

Allow the vial of solid MTSES to warm to room temperature before opening.

-

Weigh out the desired amount of MTSES in a fume hood. For a 100 mM stock, this would be 24.22 mg per 1 mL of solvent.

-

Add the appropriate volume of anhydrous DMSO to the solid MTSES.

-

Vortex briefly to dissolve the solid completely.

-

Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

-

Store the aliquots at -20°C for up to 3 months.

Protocol for Aqueous Working Solution (e.g., 10 mM):

-

Prepare the desired aqueous buffer and ensure its pH is adjusted correctly.

-

Immediately before use, dilute the DMSO stock solution or dissolve solid MTSES directly in the aqueous buffer to the final desired concentration (e.g., 10 mM).

-

Use the aqueous solution without delay, as it will hydrolyze.

Substituted Cysteine Accessibility Method (SCAM) Workflow

SCAM is a powerful technique to probe the structure and environment of specific amino acid residues within a protein. It involves site-directed mutagenesis to introduce a cysteine at the position of interest, followed by chemical modification with a thiol-reactive reagent like MTSES.

Detailed SCAM Protocol using MTSES on an Ion Channel Expressed in Xenopus Oocytes:

Materials:

-

Xenopus oocytes expressing the cysteine-mutant ion channel of interest.

-

Two-electrode voltage clamp (TEVC) setup.

-

Recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5).

-

MTSES working solution (e.g., 1-10 mM in recording solution, freshly prepared).

-

Dithiothreitol (DTT) solution (e.g., 10 mM in recording solution) for reversibility testing.

Procedure:

-

Place an oocyte expressing the mutant channel in the recording chamber of the TEVC setup and impale it with two microelectrodes.

-

Perfuse the oocyte with the recording solution and establish a stable baseline recording of channel activity (e.g., by applying a voltage step protocol or an agonist).

-

Switch the perfusion to the freshly prepared MTSES working solution and apply it for a defined period (typically 1 to 5 minutes).[3][4]

-

Monitor the channel current during MTSES application. A change in current indicates that the introduced cysteine is accessible and its modification affects channel function.

-

After the application period, switch the perfusion back to the recording solution to wash out the excess MTSES.

-

Once a stable current is re-established, perform the same functional assay as in step 2 to measure the post-modification channel activity.

-

(Optional) To test for the reversibility of the modification, perfuse the oocyte with the DTT solution to reduce the disulfide bond formed by MTSES. A return of the current to the baseline level confirms a specific disulfide linkage.

-

Analyze the data by comparing the current amplitudes and/or kinetics before and after MTSES application.

Conclusion

MTSES is an invaluable reagent for probing protein structure and function, particularly for membrane proteins. Its negative charge and membrane impermeability provide specific advantages in defining the accessibility of cysteine residues from the extracellular or intracellular aqueous environment. A thorough understanding of its chemical properties, stability, and appropriate handling is paramount for obtaining reliable and reproducible experimental results. This guide provides the foundational knowledge and practical protocols to empower researchers in their investigations using MTSES.

References

- 1. ttuhsc.edu [ttuhsc.edu]

- 2. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]